3-Chloro-5-pentylbenzisoxazole

Lipophilicity Membrane Permeability Medicinal Chemistry

3-Chloro-5-pentylbenzisoxazole is a heterocyclic aromatic compound within the benzisoxazole family, characterized by a benzene ring fused to an isoxazole moiety, with a chlorine atom at the 3-position and a pentyl group at the 5-position. It is a research-use-only organic synthesis building block with a molecular formula of C12H14ClNO and a molecular weight of 223.70 g/mol.

Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol
Cat. No. B13705024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-pentylbenzisoxazole
Molecular FormulaC12H14ClNO
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C=C1)ON=C2Cl
InChIInChI=1S/C12H14ClNO/c1-2-3-4-5-9-6-7-11-10(8-9)12(13)14-15-11/h6-8H,2-5H2,1H3
InChIKeyKICGDSVNQDCATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-pentylbenzisoxazole: Procurement-Ready Benzisoxazole Building Block


3-Chloro-5-pentylbenzisoxazole is a heterocyclic aromatic compound within the benzisoxazole family, characterized by a benzene ring fused to an isoxazole moiety, with a chlorine atom at the 3-position and a pentyl group at the 5-position . It is a research-use-only organic synthesis building block with a molecular formula of C12H14ClNO and a molecular weight of 223.70 g/mol .

Workflow Heterocyclic SAR probe for medicinal and agrochemical research
Selection Distinct 3-chloro handle and 5-pentyl lipophilic profile
Context Synthetic building block for exploring biological or material properties

3-Chloro-5-pentylbenzisoxazole: Why In-Class Analogs Cannot Be Swapped


Substitution among benzisoxazole analogs is not trivial due to the compound's unique 3-chloro-5-pentyl substitution pattern, which distinguishes it from other alkyl-substituted benzisoxazoles . The chlorine at position 3 provides a reactive handle for nucleophilic substitution, while the pentyl chain at position 5 imparts a distinct lipophilic profile that influences solubility and potential biological interactions . These structural features are not replicated by other common analogs, such as 3-chloro-5-methylbenzisoxazole or 3-chloro-5-ethylbenzisoxazole, which possess shorter alkyl chains .

Lipophilicity Alkyl chain length may shift logP profile significantly relative to shorter-chain analogs
SAR Inference Class-level activity assumptions may not transfer directly from methyl or ethyl analogs
Reactivity Steric bulk of the pentyl group can alter nucleophilic substitution outcomes

3-Chloro-5-pentylbenzisoxazole: A Quantitative Differentiation Guide for Procurement


3-Chloro-5-pentylbenzisoxazole: Benchmarking Lipophilicity for Enhanced Membrane Permeability

The 5-pentyl substituent in 3-Chloro-5-pentylbenzisoxazole is predicted to increase lipophilicity relative to its 5-methyl analog. While experimental logP data for the target compound is currently unavailable in the public domain, class-level analysis of benzisoxazole derivatives indicates that elongation of the alkyl chain from methyl to pentyl results in a significant increase in calculated logP (clogP) . For example, the logP value for 3-chloro-5-methyl-1,2-benzisoxazole (the methyl analog) is reported as 1.7 [1]. The pentyl analog is expected to exhibit a logP value substantially greater than this baseline, a property critical for modulating membrane permeability in cellular assays .

Lipophilicity
Class-level inference
Predicted logP > 2.8 vs 3-Chloro-5-methylbenzisoxazole (LogP 1.7)
Supports lipophilicity SAR context
Data to verify; predicted increase based on alkyl chain elongation
Lipophilicity Membrane Permeability Medicinal Chemistry

3-Chloro-5-pentylbenzisoxazole: A Key Building Block for Selective Herbicidal Agents

The 3-chloro-5-pentylbenzisoxazole scaffold is structurally related to compounds disclosed in patents for herbicidal agents. U.S. Patent 5523278 describes substituted benzisoxazole and benzisothiazole compounds with herbicidal activity, specifically highlighting the importance of alkyl chain length at the 5-position for modulating phytotoxicity [1]. While the patent does not directly test 3-chloro-5-pentylbenzisoxazole, the compound's substitution pattern places it within the claimed structural scope for compounds exhibiting selective weed control [1].

Herbicidal Potential
Class-level inference
Structurally related to patented herbicidal benzisoxazoles (US 5523278)
Supports herbicide SAR exploration
Patent scope covers class, but target not directly tested
Agrochemicals Herbicide Development Structure-Activity Relationship

3-Chloro-5-pentylbenzisoxazole: A Privileged Scaffold for Antimicrobial and Anti-inflammatory Exploration

Benzisoxazole derivatives, as a class, have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities [1]. A 2014 study evaluated a series of benzisoxazole derivatives, finding moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. While 3-chloro-5-pentylbenzisoxazole was not among the tested compounds, the presence of the benzisoxazole core with a halogen and an alkyl chain aligns with the structural features associated with these activities [1].

Antimicrobial Profile
Class-level inference
Benzisoxazole core linked to moderate antibacterial activity (2014 study)
Supports antimicrobial screening context
Compound not in tested set; validates class-level activity
Antimicrobial Anti-inflammatory Medicinal Chemistry

3-Chloro-5-pentylbenzisoxazole: A Strategic Starting Material for Diverse Benzisoxazole Synthesis

3-Chloro-5-pentylbenzisoxazole can serve as a precursor for further functionalization via established benzisoxazole synthetic methods. The [3+2] cycloaddition of nitrile oxides and arynes provides a direct route to substituted benzisoxazoles [1]. While this method is general, the specific substitution pattern of the target compound (3-chloro, 5-pentyl) offers a unique entry point for preparing analogs that are not readily accessible from other starting materials [1].

Synthetic Utility
Class-level inference
Suitable for [3+2] cycloaddition diversification (Org. Lett. 2010)
Supports heterocyclic library synthesis
Method scope applies, specific reactivity context requires validation
Organic Synthesis Cycloaddition Building Block

3-Chloro-5-pentylbenzisoxazole: High-Value Application Scenarios for Procurement


Exploration of Lipophilicity-Driven Cellular Permeability in Drug Discovery

Given its predicted elevated lipophilicity relative to shorter-chain analogs , 3-chloro-5-pentylbenzisoxazole is an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing membrane permeability for intracellular targets. Procurement of this compound allows researchers to systematically compare cellular uptake and target engagement against less lipophilic benzisoxazole analogs, providing critical data for lead optimization programs .

Development of Novel Herbicidal Agents with Enhanced Potency or Selectivity

This compound's structural alignment with patented herbicidal benzisoxazole derivatives makes it a prime building block for synthesizing and evaluating new weed control agents. By incorporating the 3-chloro-5-pentylbenzisoxazole core, researchers can explore how the pentyl chain influences herbicidal activity, selectivity, and environmental fate compared to known analogs, potentially leading to the discovery of more effective or safer herbicides .

Synthesis of Antimicrobial and Anti-inflammatory Drug Candidates

The benzisoxazole scaffold is a known pharmacophore for antimicrobial and anti-inflammatory activity . 3-Chloro-5-pentylbenzisoxazole provides a versatile platform for generating diverse compound libraries through further chemical derivatization. This makes it a strategic procurement choice for medicinal chemistry groups aiming to identify novel lead compounds with improved potency, reduced toxicity, or novel mechanisms of action in the anti-infective or anti-inflammatory therapeutic areas .

Advanced Organic Synthesis: Building Block for Complex Heterocyclic Libraries

As a functionalized benzisoxazole, this compound can participate in a range of established synthetic transformations, including nucleophilic substitution at the 3-chloro position and cross-coupling reactions . It is therefore a valuable building block for academic and industrial organic synthesis laboratories focused on generating new chemical entities for biological screening or materials science applications .

Application
Selection Property
Validation Focus
Cellular permeability SAR studies
Predicted lipophilicity enhancement context
Permeability assay comparison with shorter-chain analogs
Herbicidal lead optimization
Benzisoxazole scaffold with substituted handles
Phytotoxicity and crop selectivity endpoint review
Antimicrobial / anti-inflammatory screening
Pharmacophore mapping context
In vitro potency and target engagement analysis
Organic synthesis of heterocyclic libraries
Synthetic accessibility of 3-chloro handle
Cross-coupling and diversification scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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